

# An In-depth Technical Guide to NCX 466 (CAS 1262956-64-8)

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## Compound of Interest

Compound Name: NCX 466

Cat. No.: B560302

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## Introduction

**NCX 466** is a novel compound identified as a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD).<sup>[1][2][3]</sup> Structurally, it is (S)-(5S)-5,6-bis(nitrooxy)hexyl 2-(6-methoxynaphthalen-2-yl)propanoate. This molecule is designed to amalgamate the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) moiety, derived from naproxen, with the tissue-protective effects of nitric oxide. The primary therapeutic rationale behind this dual mechanism is to provide anti-inflammatory and analgesic effects through COX inhibition while mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs, a benefit conferred by the NO-donating component. Furthermore, the release of nitric oxide is suggested to contribute to its therapeutic efficacy through its own anti-inflammatory and antioxidant properties.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **NCX 466** is presented in Table 1.

Table 1: Physicochemical Properties of **NCX 466**

Property	Value	Reference
CAS Number	1262956-64-8	[2][3]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> N <sub>2</sub> O <sub>9</sub>	[2]
Molecular Weight	436.41 g/mol	[2]
Purity	≥98%	[2][3]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Storage	Store at -20°C	[2][3]

## Mechanism of Action

**NCX 466** possesses a dual mechanism of action:

- **Cyclooxygenase (COX) Inhibition:** The naproxen-like moiety of **NCX 466** inhibits both COX-1 and COX-2 enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The similar inhibition of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) synthesis by both **NCX 466** and naproxen in preclinical models supports this mechanism.[1]
- **Nitric Oxide (NO) Donation:** The molecule is engineered to release nitric oxide.[1] NO has several physiological roles that can be beneficial in a therapeutic context, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory and fibrotic processes.

The synergistic action of these two mechanisms is hypothesized to provide enhanced therapeutic benefit, particularly in inflammatory conditions with a fibrotic component.

## Preclinical Pharmacology

The primary preclinical evaluation of **NCX 466** has been in a murine model of bleomycin-induced pulmonary fibrosis.[1] This model is a well-established tool for studying the pathogenesis of lung fibrosis and for evaluating potential therapeutic agents.

## In Vivo Efficacy in a Model of Pulmonary Fibrosis

In a study by Pini et al. (2012), **NCX 466** was compared to an equimolar dose of naproxen in a bleomycin-induced lung fibrosis model in C57BL/6 mice.<sup>[1]</sup> The key findings from this study are summarized in Table 2.

Table 2: In Vivo Efficacy of **NCX 466** in Bleomycin-Induced Lung Fibrosis in Mice

Parameter	Vehicle	Bleomycin + Vehicle	Bleomycin + NCX 466 (19 mg/kg)	Bleomycin + Naproxen (10 mg/kg)
Airway Resistance (cmH <sub>2</sub> O/mL per second)	Data not available	Markedly increased	Significantly prevented increase	Dose-dependently prevented increase
Lung Collagen Accumulation	Data not available	Markedly increased	Significantly prevented increase	Dose-dependently prevented increase
Transforming Growth Factor- $\beta$ (TGF- $\beta$ ) Levels	Data not available	Increased	Significantly more effective reduction than naproxen	Reduced
Thiobarbituric Acid Reactive Substance (TBARS)	Data not available	Increased	Significantly more effective reduction than naproxen	Reduced
8-hydroxy-2'-deoxyguanosine (8-OHdG)	Data not available	Increased	Significantly more effective reduction than naproxen	Reduced
Myeloperoxidase (MPO) Activity	Data not available	Increased	Greater decrease than naproxen	Decreased
Prostaglandin E <sub>2</sub> (PGE <sub>2</sub> ) Levels	Data not available	Increased	Similar inhibition to naproxen	Similar inhibition to naproxen

Data extracted from the abstract of Pini et al., J Pharmacol Exp Ther, 2012.[1]

These results indicate that while both **NCX 466** and naproxen demonstrate anti-inflammatory and anti-fibrotic effects, **NCX 466** was significantly more effective at the highest dose in

reducing key markers of fibrosis (TGF- $\beta$ ) and oxidative stress (TBARS and 8-OHdG).[1] The greater reduction in myeloperoxidase activity also suggests a superior effect in limiting leukocyte infiltration into the lungs.[1]

## In Vitro Cyclooxygenase Inhibition

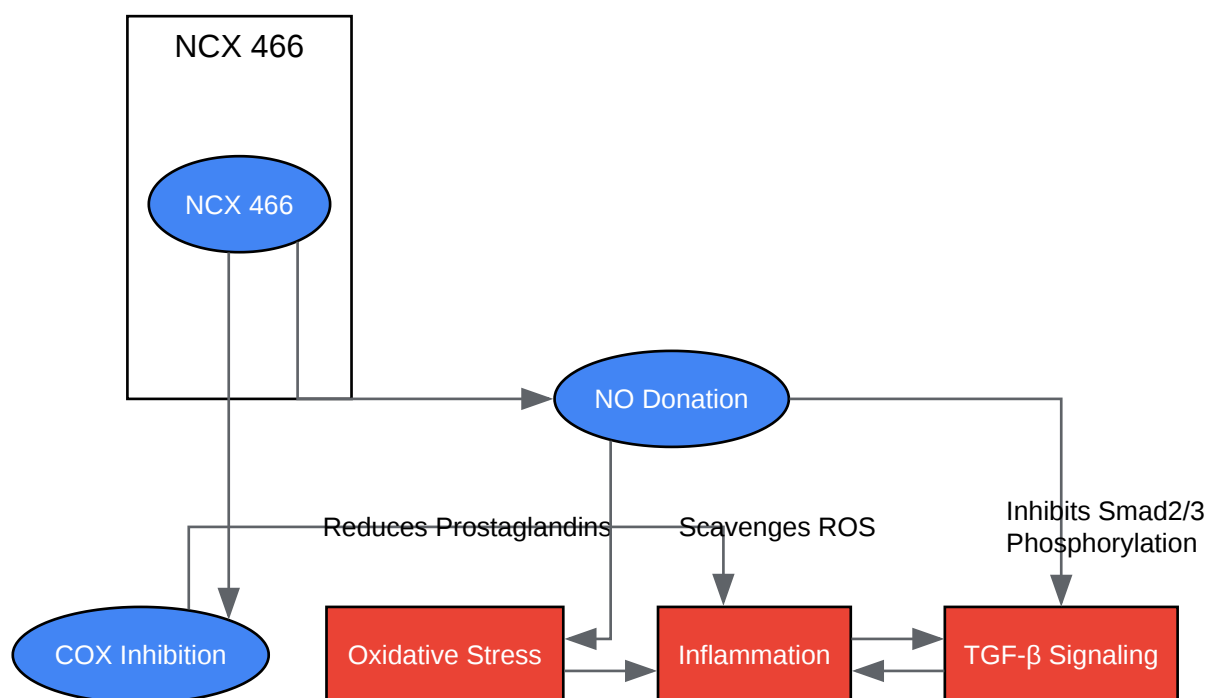
Quantitative data regarding the in vitro inhibitory activity (IC<sub>50</sub>) of **NCX 466** against COX-1 and COX-2 enzymes are not currently available in the public domain, including peer-reviewed publications, patent literature, or supplier technical data sheets.

## Signaling Pathways

The enhanced efficacy of **NCX 466** over naproxen in the preclinical lung fibrosis model is attributed to the integrated effects of COX inhibition and NO donation on key signaling pathways involved in inflammation and fibrosis.

## Modulation of TGF- $\beta$ Signaling

The reduction in TGF- $\beta$  levels by **NCX 466** is a critical component of its anti-fibrotic effect. The nitric oxide component is thought to play a significant role in this process.

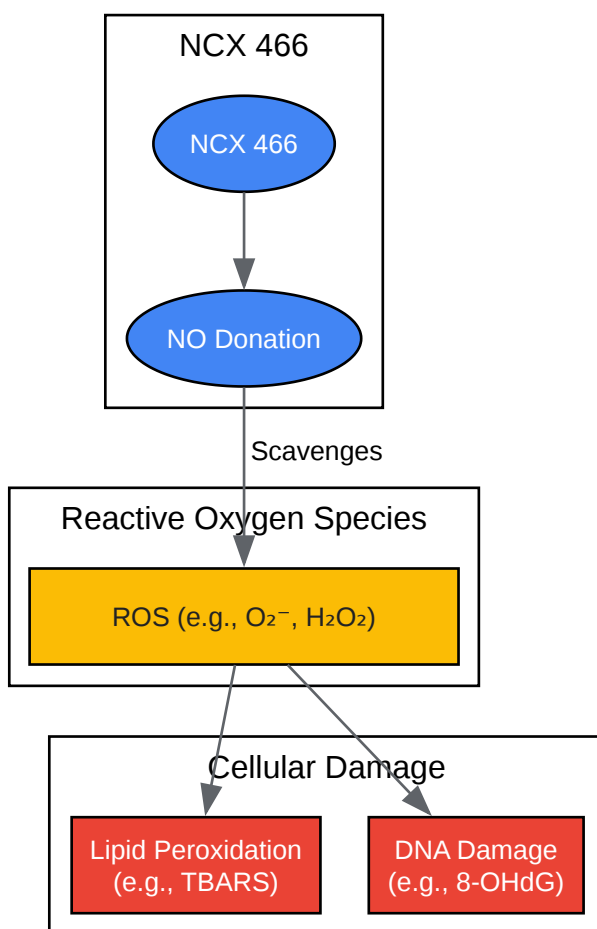


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Caption: Proposed mechanism of **NCX 466** action on key signaling pathways.

## Attenuation of Oxidative Stress

**NCX 466** demonstrated a superior ability to reduce markers of oxidative stress compared to naproxen alone.<sup>[1]</sup> This is likely due to the direct antioxidant properties of the released nitric oxide.



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Caption: Antioxidant mechanism of the NO-donating moiety of **NCX 466**.

## Experimental Protocols

The following experimental protocols are based on the methodology described in the abstract of Pini et al. (2012).<sup>[1]</sup>

## Bleomycin-Induced Lung Fibrosis Model

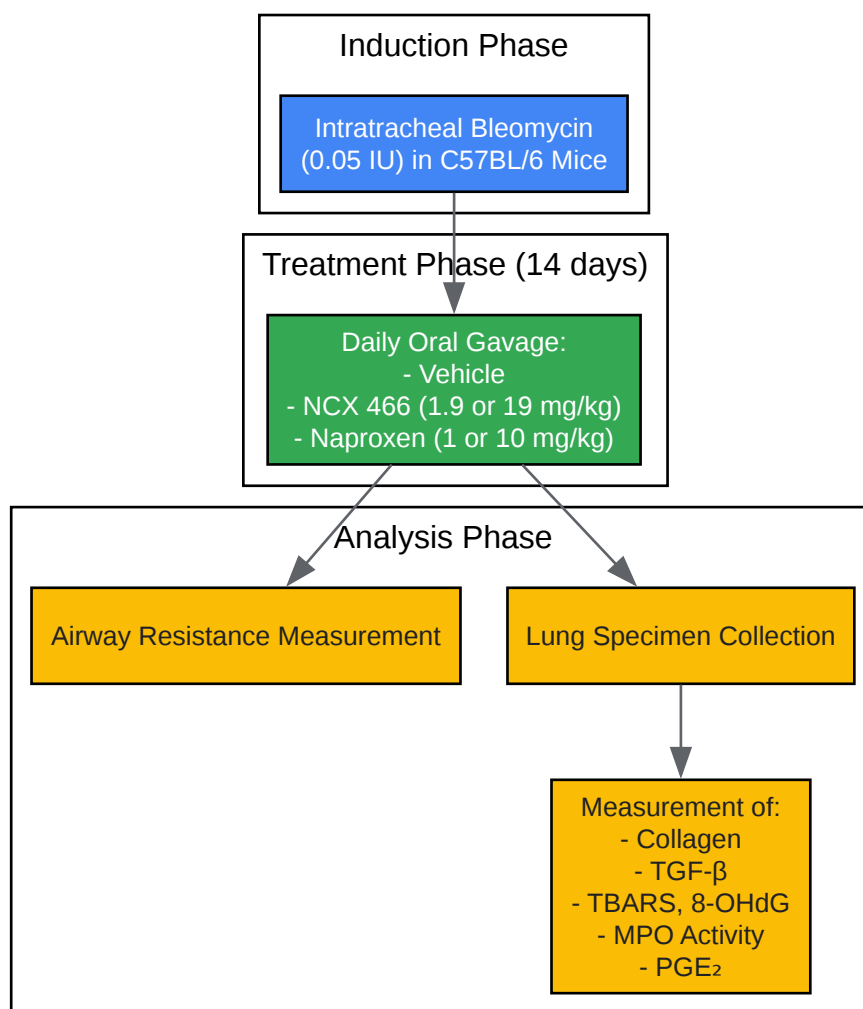
- Animal Model: C57BL/6 mice.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin (0.05 IU).
- Treatment: Oral administration of vehicle, **NCX 466** (1.9 or 19 mg/kg), or an equimolar dose of naproxen (1 or 10 mg/kg) once daily for 14 days, starting from the day of bleomycin instillation.

## Assessment of Lung Function

- Parameter: Airway resistance, as an index of lung stiffness.
- Methodology: The specific technique for measuring airway resistance was not detailed in the available literature. Standard methods often involve invasive plethysmography in anesthetized, tracheostomized animals.

## Histological and Biochemical Analyses

- Sample Collection: Lung specimens were collected at the end of the 14-day treatment period.
- Collagen Accumulation: The method for quantifying collagen deposition was not specified. This is typically assessed by histological staining (e.g., Masson's trichrome) and/or biochemical assays (e.g., Sircol collagen assay).
- TGF- $\beta$ , TBARS, 8-OHdG, MPO, and PGE<sub>2</sub> Measurement: The specific assay kits or methods used for the quantification of these markers in lung tissue homogenates were not detailed in the available literature. These are typically measured using commercially available ELISA or colorimetric assay kits.



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Caption: Experimental workflow for the in vivo evaluation of **NCX 466**.

## Conclusion

**NCX 466** is a promising preclinical compound that combines COX inhibition with nitric oxide donation. In a mouse model of lung fibrosis, it has demonstrated superior efficacy compared to its parent NSAID, naproxen, particularly in reducing key drivers of fibrosis and oxidative stress. [1] This enhanced activity is attributed to the multifaceted effects of nitric oxide, which complements the anti-inflammatory action of COX inhibition. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its in vitro potency against COX isoforms, and to explore its therapeutic potential in other inflammatory and fibrotic



diseases. The lack of publicly available data on its COX inhibition profile (IC<sub>50</sub> values) is a notable gap in the current understanding of this compound.

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## References

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